Acetylenic Cypermethrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

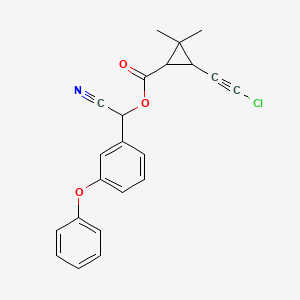

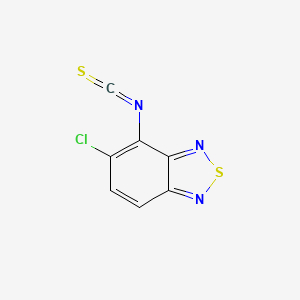

Acetylenic Cypermethrin is a compound with the molecular formula C22H18ClNO3 . It is a synthetic pyrethroid used as an insecticide in large-scale commercial agricultural applications as well as in consumer products for domestic purposes .

Synthesis Analysis

The synthesis of acetylenic pharmaceuticals, including this compound, involves an enantioselective nickel/Lewis acid-catalyzed asymmetric propargylic substitution reaction from simple achiral materials under mild conditions . The introduction of a Lewis acid cocatalyst is crucial to the efficiency of the transformation .

Molecular Structure Analysis

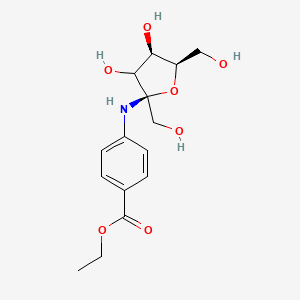

The molecular structure of this compound includes a cyano group (C#N), a phenoxyphenyl group, a chloroethynyl group, and a dimethylcyclopropane-1-carboxylate group . The molecular weight is 379.8 g/mol .

Chemical Reactions Analysis

Cypermethrin, a related compound, can be fully extracted from samples in which microbial cells are disrupted by ultrasonic treatment with acetonitrile under ultrasonic conditions . The extract can be effectively dehydrated and purified by passing it through an anhydrous Na2SO4 column followed by an elution with acetonitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 379.8 g/mol, XLogP3 of 5.4, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 379.0975211 g/mol, monoisotopic mass of 379.0975211 g/mol, topological polar surface area of 59.3 Ų, heavy atom count of 27, and covalently-bonded unit count of 1 .

Scientific Research Applications

Neurotoxicity and Nigrostriatal Dopaminergic Neurodegeneration

Cypermethrin, a class II pyrethroid pesticide, is extensively studied for its neurotoxic effects. It's known to cross the blood-brain barrier, inducing neurotoxicity and motor deficits in organisms. It acts primarily by prolonging the opening of sodium channels in the central nervous system, leading to hyper-excitation. Other effects include modulation of neurotransmitter levels and induction of DNA damage and oxidative stress in neuronal cells, making it a common subject in neurotoxicology research (Singh et al., 2012).

Soil Interaction and Environmental Impact

The behavior of cypermethrin in soil is crucial for assessing its environmental impact. Studies have shown that its binding with soil components and microbial degradation are significant factors in determining the likelihood of water pollution from soil. This has been observed through various experiments focusing on its extractability, mineralization, and impact on soil microbial communities (Fenlon et al., 2011).

Behavioral and Biochemical Anomalies in Animals

Research on cypermethrin has also explored its effects on animal behavior and biochemistry. For instance, studies in adult zebrafish revealed that exposure to cypermethrin significantly alters motor activity and induces anxiety-like behavior without affecting certain enzyme activities in the brain. These insights are valuable in understanding the broader ecological implications of cypermethrin usage (Nema & Bhargava, 2018).

Impact on Aquatic Ecosystems

Cypermethrin's effect on aquatic environments, particularly on fish welfare, has been a subject of concern. Studies have investigated the protective effects of natural compounds against cypermethrin toxicity in fish, emphasizing the need for environmentally friendly pest control solutions. For example, dietary supplements were shown to minimize the negative impacts of cypermethrin toxicity in Nile tilapia (Abdel‐Tawwab & Hamed, 2020).

Prenatal Exposure and Protective Agents

Research has also delved into the effects of prenatal exposure to cypermethrin on the sensory retina in animals, highlighting the potential risks to developing organisms. Investigations into protective agents like N-acetylcysteine provide insights into mitigating such risks (Issa & Al-Gholam, 2020).

Carcinogenic Potential

Studies have also explored the carcinogenic potential of cypermethrin, particularly in relation to mouse skin. This research is crucial for understanding the long-term health risks associated with cypermethrin exposure (Shukla et al., 2002).

Photodegradation and Environmental Fate

Investigations into the photodegradation of cypermethrin have provided insights into its environmental fate and potential pathways for degradation, which is important for assessing its long-term environmental impact (Segal-Rosenheimer & Dubowski, 2008).

Mechanism of Action

Cypermethrin, a class II pyrethroid pesticide, acts primarily by delaying the closure of voltage-sensitive sodium channels at higher concentrations, leading to hyper-excitation of the central nervous system . In addition to sodium channels, cypermethrin modulates chloride, voltage-gated calcium and potassium channels, alters the activity of glutamate and acetylcholine receptors, and adenosine triphosphatases .

Safety and Hazards

Future Directions

Future research on Cypermethrin could focus on assessing the molecular mechanism of its neurotoxicity leading to neurodegeneration, using genome and proteome-wide approaches along with genetic and molecular interventions . This could provide valuable insights into the effects of acute, chronic, developmental, and adulthood exposures to Cypermethrin .

properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVBGKXRTYDDKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)

![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)